1-(5-Methylpyrimidin-2-yl)ethanone
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Overview
Description
1-(5-Methylpyrimidin-2-yl)ethanone is an organic compound with the molecular formula C7H8N2O. It is a light yellow solid with a molecular weight of 136.15 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(5-Methylpyrimidin-2-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylpyrimidine with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
1-(5-Methylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methylpyrimidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(5-Methylpyrimidin-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetyl-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(5-Methylpyridin-2-yl)ethanone: Another similar compound with a pyridine ring.
1-(5-Methyl-2-pyrimidinyl)ethanone: A structural isomer with slight variations in the position of functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-7(6(2)10)9-4-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAIFRKMZDAHFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122372-22-9 |
Source
|
Record name | 2-Acetyl-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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